molecular formula C15H19Cl2N B11999417 2-Chloro-N-(1-naphthylmethyl)diethylamine hydrochloride CAS No. 1214-28-4

2-Chloro-N-(1-naphthylmethyl)diethylamine hydrochloride

Cat. No.: B11999417
CAS No.: 1214-28-4
M. Wt: 284.2 g/mol
InChI Key: LARRYESMNMKQIE-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-naphthylmethyl)diethylamine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a naphthylmethyl group attached to a diethylamine moiety, with a chlorine atom at the second position. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-naphthylmethyl)diethylamine hydrochloride typically involves the reaction of 1-naphthylmethylamine with diethylamine in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-naphthylmethyl)diethylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to amines.

    Hydrolysis: In the presence of water and a suitable catalyst, the compound can hydrolyze to form the corresponding amine and hydrochloric acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

2-Chloro-N-(1-naphthylmethyl)diethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antitumor or antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-naphthylmethyl)diethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-diethylethylamine hydrochloride
  • 2-Chloro-N,N-dimethylethylamine hydrochloride
  • 2-Chloro-N,N-diisopropylethylamine hydrochloride

Uniqueness

2-Chloro-N-(1-naphthylmethyl)diethylamine hydrochloride is unique due to the presence of the naphthylmethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets, making it more effective in specific applications compared to its analogs.

Properties

1214-28-4

Molecular Formula

C15H19Cl2N

Molecular Weight

284.2 g/mol

IUPAC Name

2-chloro-N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine;hydrochloride

InChI

InChI=1S/C15H18ClN.ClH/c1-2-17(11-10-16)12-14-8-5-7-13-6-3-4-9-15(13)14;/h3-9H,2,10-12H2,1H3;1H

InChI Key

LARRYESMNMKQIE-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)CC1=CC=CC2=CC=CC=C21.Cl

Origin of Product

United States

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